Emepronium-d5 Bromide

Catalog No.
S15752492
CAS No.
M.F
C20H28BrN
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emepronium-d5 Bromide

Product Name

Emepronium-d5 Bromide

IUPAC Name

4,4-diphenylbutan-2-yl-dimethyl-(1,1,2,2,2-pentadeuterioethyl)azanium;bromide

Molecular Formula

C20H28BrN

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1/i1D3,5D2;

InChI Key

UVKFSMBPRQBNCH-PAJIIYFZSA-M

Canonical SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Emepronium-d5 Bromide is a quaternary ammonium compound classified as N-(Ethyl-d5)-N,N,alpha-trimethyl-gamma-phenylbenzenepropanaminium Bromide. This compound is a deuterated variant of Emepronium Bromide, which is primarily used for its anticholinergic properties. The presence of deuterium (d5) in its structure enhances its stability and may influence its pharmacokinetic properties, making it a candidate for various therapeutic applications, particularly in the treatment of urinary incontinence and other bladder dysfunctions .

Emepronium-d5 Bromide can undergo typical reactions associated with quaternary ammonium compounds. These include:

  • Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, which can lead to the formation of new quaternary ammonium derivatives.
  • Hydrolysis: In aqueous environments, Emepronium-d5 Bromide may hydrolyze, releasing the corresponding amine and bromide ion.
  • Formation of Salts: It can react with acids to form salts, which may alter its solubility and bioavailability.

Emepronium-d5 Bromide exhibits anticholinergic activity, primarily affecting the muscarinic receptors in the bladder. This leads to relaxation of the bladder muscle and reduction in involuntary contractions, thereby alleviating symptoms of urinary urgency and frequency. Its deuterated form may enhance metabolic stability, potentially leading to prolonged action compared to its non-deuterated counterpart .

The synthesis of Emepronium-d5 Bromide typically involves several steps:

  • Preparation of Deuterated Precursors: Starting with deuterated ethyl bromide and appropriate phenylbenzene derivatives.
  • Quaternization Reaction: The reaction of the deuterated amine with a suitable alkylating agent (like methyl iodide) to form the quaternary ammonium salt.
  • Purification: The product is purified through recrystallization or chromatography to obtain Emepronium-d5 Bromide in high purity.

Emepronium-d5 Bromide is primarily utilized in research settings focused on:

  • Pharmacological Studies: Investigating the effects of anticholinergic agents on bladder function.
  • Drug Development: As a model compound for developing new medications targeting urinary disorders.
  • Analytical Chemistry: Serving as an internal standard in mass spectrometry due to its distinct isotopic signature.

Interaction studies involving Emepronium-d5 Bromide focus on its pharmacodynamics and pharmacokinetics:

  • Drug Interactions: It may interact with other medications that affect cholinergic signaling or those metabolized by similar pathways.
  • Receptor Binding Studies: Assessing how effectively it binds to muscarinic receptors compared to other anticholinergics.

These studies are crucial for understanding potential side effects and optimizing therapeutic regimens involving this compound .

Emepronium-d5 Bromide shares structural similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Emepronium BromideNon-deuterated versionStandard anticholinergic without isotopic labeling
Ipratropium BromideContains a bicyclic structurePrimarily used for respiratory conditions
OxybutyninContains a hydroxyl groupCommonly used for overactive bladder
SolifenacinContains a cyclic structureSelective for M3 muscarinic receptors

Emepronium-d5 Bromide's unique feature lies in its deuterated structure, which may enhance metabolic stability and provide distinct advantages in pharmacological studies compared to its non-deuterated counterparts .

Hydrogen Bond Acceptor Count

1

Exact Mass

366.17190 g/mol

Monoisotopic Mass

366.17190 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-15

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